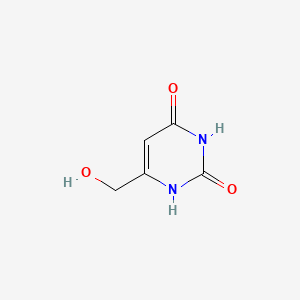

6-(Hydroxymethyl)uracil

Descripción

Propiedades

IUPAC Name |

6-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZRLPFSWSIONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176649 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22126-44-9 | |

| Record name | 6-(Hydroxymethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22126-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22126-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(HYDROXYMETHYL)URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNS2EUP1Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Two-Step Synthesis via Orotaldehyde Intermediate

One widely reported method involves a two-step synthesis starting from 6-methyluracil:

Step 1: Synthesis of Orotaldehyde

6-methyluracil is oxidized to orotaldehyde using selenium dioxide in acetic acid under reflux conditions for about 6 hours. The reaction mixture is then filtered, and the filtrate is processed by addition of sodium bisulfite, boiling with activated carbon, and acidification to precipitate pure orotaldehyde.Step 2: Reduction of Orotaldehyde to this compound

Orotaldehyde is reduced using sodium borohydride in methanol under reflux for 4 hours. After filtration and solvent evaporation, this compound is obtained with high purity (~98%) and yield.

| Step | Reagents/Conditions | Duration | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Selenium dioxide, acetic acid, reflux | 6 hours | Not specified | Not specified |

| 2 | Sodium borohydride, methanol, reflux | 4 hours | High (not specified) | 98 |

This method is notable for its straightforward approach and high purity of the final product.

Oxidation-Reduction Route Using Copper Oxide

Another industrially relevant method involves:

Oxidation of 6-methyluracil to 6-formyluracil

6-methyluracil is oxidized in the presence of copper oxide catalyst in acetic acid solvent with air bubbling at 110°C for 5 hours. The reaction is monitored by TLC to confirm completion.Reduction of 6-formyluracil to this compound

The 6-formyluracil intermediate is dissolved in tetrahydrofuran (THF), and sodium borohydride is added at room temperature with stirring. Water is added slowly, and the reaction proceeds for about 3 hours. TLC confirms the disappearance of the starting material indicating completion.Optional Chlorination Step

this compound can be further chlorinated to 6-chloromethyluracil, but this is beyond the scope of this article.

| Step | Reagents/Conditions | Duration | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Copper oxide, acetic acid, air, 110°C | 5 hours | Not specified | Oxidation to 6-formyluracil |

| 2 | Sodium borohydride, THF, room temperature | 3 hours | Not specified | Reduction to this compound |

This process is environmentally friendly and suitable for scale-up, offering high yield and purity.

Synthesis via 6-Methyluracil Structural Compounds

A more complex synthetic strategy involves preparing compounds containing a 6-methyluracil structure as intermediates, which can then be converted to this compound derivatives. This method uses:

- Ethyl acetoacetate and ethyl carbamate as starting materials.

- Catalysts such as zinc acetate.

- Organic solvents like xylene or dimethylformamide (DMF).

- Heating and reflux conditions at 140–170°C.

This route is designed for industrial production, emphasizing high yield (up to 84.1%) and purity (up to 98.8%), with simplified post-reaction treatment and strong impurity removal capabilities.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl carbamate + ethyl acetoacetate, Zn acetate, xylene | 50–200 | Not specified | Not specified | Formation of oxazine diketone |

| 2 | Oxazine diketone + substituted amine, organic solvent | 140–170 | 84.1 | 98.8 | Formation of 6-methyluracil compound |

This method is more elaborate but suited for large-scale synthesis with cost efficiency.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|---|---|

| Two-step via Orotaldehyde | 6-methyluracil | Selenium dioxide, NaBH4 | Oxidation, Reduction | Not specified | 98 | Moderate | Uses selenium compounds |

| Copper Oxide Oxidation-Reduction | 6-methyluracil | CuO, NaBH4 | Oxidation, Reduction | Not specified | High | High | Environmentally friendly |

| Industrial 6-methyluracil route | Ethyl carbamate, ethyl acetoacetate | Zn acetate, organic solvents | Multi-step synthesis | 84.1 | 98.8 | High | Industrial scale optimized |

Research Findings and Notes

- The sodium borohydride reduction step is critical for converting aldehyde intermediates to the hydroxymethyl group with high selectivity and yield.

- Selenium dioxide oxidation is effective but involves toxic reagents, which may limit its industrial use.

- Copper oxide oxidation offers a greener alternative with air as the oxidant and avoids heavy metal residues.

- The industrial method involving catalytic synthesis from simpler precursors is advantageous for large-scale production due to cost-effectiveness and high purity.

- Purification typically involves filtration, solvent evaporation, and sometimes recrystallization to achieve high purity.

- Analytical techniques such as TLC and NMR are used to monitor reaction progress and confirm product identity.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Hydroxymethyl)uracil undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups under specific conditions.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-formyluracil or 6-carboxyuracil, while reduction can produce 6-methyluracil .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis

- 6-HMU serves as a vital building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.

Model Compound for Reaction Mechanisms

- The compound is utilized as a model in studying reaction mechanisms due to its structural similarity to endogenous pyrimidine bases. This application is crucial for understanding fundamental biochemical processes and developing new synthetic methodologies.

Biological Applications

Role in DNA and RNA Modifications

- Research indicates that 6-HMU plays a role in DNA and RNA modifications, particularly concerning epigenetic changes. It can influence gene expression by altering the structure of nucleic acids.

Antiviral and Antitumor Potential

- Ongoing studies are investigating the potential therapeutic applications of 6-HMU in cancer treatment and as an antiviral agent. The compound has shown promise in inhibiting viral replication and exhibiting antitumor activity through various mechanisms.

Medical Research

Epigenetic Markers

- 6-HMU is being studied as a potential epigenetic mark that can enhance or inhibit transcription processes in cells. In vitro assays have demonstrated that DNA templates containing 6-HMU can significantly affect transcription levels when interacting with RNA polymerase from Escherichia coli .

Case Study: Antiviral Activity

- A study evaluated the antiviral efficacy of uracil derivatives, including 6-HMU, against herpes simplex virus type 1 (HSV-1). The results indicated that certain derivatives exhibited higher antiviral activity compared to traditional antiviral drugs like acyclovir .

Industrial Applications

Pharmaceutical Development

- In the pharmaceutical industry, 6-HMU is used as an intermediate in developing biologically active compounds. Its ability to modify nucleic acids makes it valuable for creating targeted therapies.

Environmental Applications

- The photocatalytic degradation of 6-HMU has been explored as a method for removing cyanotoxins from contaminated water sources. Studies have shown that titanium dioxide (TiO2) can effectively degrade this compound under UV irradiation, suggesting potential applications in environmental remediation .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Essential for organic synthesis |

| Biology | DNA/RNA modification studies | Influences gene expression |

| Medicine | Antiviral and antitumor research | Potential therapeutic uses |

| Industrial | Pharmaceutical development | Used as an intermediate for biologically active compounds |

| Environmental | Photocatalytic degradation | Effective removal method for cyanotoxins |

Mecanismo De Acción

The mechanism of action of 6-(Hydroxymethyl)uracil involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the stability and flexibility of nucleic acid structures . This modification can also impact the recognition and processing of DNA by regulatory proteins, influencing gene expression and other cellular processes .

Comparación Con Compuestos Similares

Structural Modifications and Key Derivatives

The following table summarizes structural analogs of 6-(Hydroxymethyl)uracil, highlighting substituents, molecular formulas, and functional differences:

Physicochemical Properties

- Halogenation in 6-Chloro-3-methyluracil improves stability and reactivity, making it suitable for covalent binding in enzyme inhibition .

Actividad Biológica

6-(Hydroxymethyl)uracil is a derivative of uracil that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article will explore the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound, with the chemical formula , is characterized by the addition of a hydroxymethyl group at the 6-position of the uracil base. This modification can influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of various uracil derivatives, including this compound. For instance, a study demonstrated that certain synthesized uracil nucleosides exhibited significant activity against herpes simplex virus type 1 (HSV-1). The compounds showed a cytopathic effect (CPE) inhibition ranging from 14% to 32% at specific concentrations, with some compounds achieving total prevention of viral CPE at lower concentrations than acyclovir, a standard antiviral drug .

Table 1: Antiviral Activity of Uracil Derivatives

| Compound | CPE Inhibition (%) | EC50 (μg/mL) |

|---|---|---|

| Compound 4 | 14 | 25.23 |

| Compound 6 | 30 | 15.76 |

| Compound 8 | 32 | 15.1 |

| Acyclovir | - | 13.96 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that derivatives of uracil can inhibit key enzymes involved in cancer cell proliferation. For example, new thiazolidinone/uracil derivatives demonstrated promising antiproliferative activity against various cancer cell lines with GI50 values ranging from 1.10 µM to 10.00 µM .

Case Study: Inhibition of EGFR and BRAF V600E

A specific study evaluated compounds derived from uracil for their inhibitory effects on mutant BRAF and EGFR, both critical targets in cancer therapy. The most potent derivative exhibited an IC50 value of 93 nM against BRAF V600E, indicating significant potential as a dual inhibitor .

Table 2: Inhibition Potency of Uracil Derivatives

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 5b | BRAF V600E | 93 |

| Compound 5c | EGFR | 91 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Viral Replication : The presence of the hydroxymethyl group may enhance binding affinity to viral polymerases, thereby inhibiting replication.

- Antiproliferative Effects : By interfering with nucleic acid synthesis and disrupting cell cycle progression, derivatives can induce apoptosis in cancer cells.

- Epigenetic Modulation : Recent findings suggest that hydroxymethylated nucleobases can act as epigenetic marks, influencing gene expression through interactions with RNA polymerase .

Q & A

Basic: What experimental methodologies are recommended for detecting and quantifying 6-(Hydroxymethyl)uracil in DNA samples?

Methodological Answer:

To detect and quantify this compound in DNA:

- Mass Spectrometry (MS): Use high-resolution LC-MS/MS with isotope-labeled internal standards to distinguish this compound from structurally similar bases. Optimize ionization conditions (e.g., electrospray) for sensitivity .

- Chromatography: Pair HPLC with UV or fluorescence detection, employing hydrophilic interaction liquid chromatography (HILIC) columns to separate modified bases. Validate retention times using synthetic standards .

- Immunochemical Methods: Develop antibodies specific to this compound for dot-blot or ELISA assays. Cross-validate with MS to avoid false positives from cross-reactive epitopes .

Basic: How can researchers assess the chemical stability of this compound under varying physiological conditions?

Methodological Answer:

- pH/Temperature Studies: Conduct kinetic assays using UV-Vis or NMR spectroscopy to monitor degradation rates across pH (4–9) and temperature (25–37°C). Use phosphate buffers to simulate physiological ionic strength .

- Oxidative Stress Tests: Expose the compound to reactive oxygen species (e.g., H₂O₂) and quantify degradation products via GC-MS. Compare stability to unmodified uracil to identify vulnerability .

- Long-Term Stability: Store samples at -80°C with desiccants and perform periodic stability checks over 6–12 months. Use accelerated aging models (e.g., 40°C/75% humidity) for predictive analysis .

Advanced: What experimental designs are optimal for studying this compound’s role in epigenetic regulation?

Methodological Answer:

- Genome-Wide Mapping: Apply bisulfite-free sequencing (e.g., TET-assisted pyridine borane sequencing) to locate this compound in genomic DNA. Combine with ChIP-seq to correlate with histone modification sites .

- Functional Knockdown: Use CRISPR/Cas9 to silence putative modifying enzymes (e.g., TET proteins) and quantify this compound levels via MS. Assess downstream gene expression via RNA-seq .

- In Vitro Reconstitution: Purify recombinant enzymes (e.g., oxidases) and test activity on synthetic DNA substrates. Monitor reaction kinetics using stopped-flow spectroscopy .

Advanced: How should researchers address contradictions in replication studies involving this compound’s effects on DNA replication fidelity?

Methodological Answer:

- Meta-Analysis: Systematically compare studies using tools like PRISMA. Stratify data by organism (e.g., E. coli vs. mammalian systems) and replication machinery (e.g., DNA polymerase variants) .

- Controlled Replication Assays: Use in vitro replication systems with purified polymerases (e.g., Pol δ) and synthetic DNA templates containing site-specific this compound. Quantify misincorporation rates via primer extension assays .

- Confounding Variables: Control for oxidative damage (e.g., 8-oxoguanine) by pre-treating DNA with repair enzymes (e.g., Fpg). Validate purity via PAGE .

Advanced: What challenges arise in computational modeling of this compound’s photostability, and how can they be mitigated?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate excited-state dynamics using TD-DFT with solvent models (e.g., PCM). Validate against experimental UV-Vis spectra and ionization potentials .

- Limitations of Ab Initio Methods: Acknowledge computational constraints (e.g., basis set size) by cross-referencing with experimental photodissociation pathways. Use fragmentation mass spectrometry to verify predicted intermediates .

- Hybrid Approaches: Combine DFT for ground-state geometry optimization with semi-empirical methods (e.g., AM1) for excited-state trajectories. Compare with ultrafast spectroscopy data .

Advanced: How can researchers design robust controls for studies on this compound’s mutagenic potential?

Methodological Answer:

- Negative Controls: Use unmodified uracil or 5-methylcytosine in parallel assays to isolate the mutagenic contribution of the hydroxymethyl group .

- Positive Controls: Introduce known mutagenic analogs (e.g., 5-bromouracil) to benchmark detection sensitivity in replication or repair assays .

- Biological Replicates: Perform triplicate experiments across independent cell lines or bacterial strains (e.g., WT vs. repair-deficient mutants) to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.